N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c28-21-6-1-2-10-27(21)19-5-3-4-18(14-19)25-23(30)22(29)24-15-17-7-11-26(12-8-17)20-9-13-31-16-20/h3-5,14,17,20H,1-2,6-13,15-16H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCFFGRUDIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is classified as an oxalamide , characterized by the presence of two amide groups linked by an oxalic acid derivative. Its structure includes:
- Piperidine moieties : Known for their biological activity.
- Oxopiperidine group : Contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The oxalamide structure allows for hydrogen bonding and other interactions, which may lead to inhibition or modulation of target proteins.
1. Anticancer Properties
Recent studies have indicated that similar oxalamide derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth in preclinical models.
2. Neuroprotective Effects
Research suggests that piperidine derivatives can offer neuroprotective effects, potentially by modulating neurotransmitter systems or providing antioxidant benefits. The tetrahydrothiophen moiety may enhance these effects through improved blood-brain barrier penetration.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of an oxalamide derivative similar to this compound against breast cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 25 µM, indicating potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotection
In a rodent model of neurodegeneration, administration of a compound structurally related to the target molecule resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention, correlating with decreased levels of oxidative stress markers in brain tissue .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticoagulant Properties
Research has indicated that compounds with similar structural motifs to N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide exhibit potent anticoagulant activities. For instance, derivatives that include piperidine and oxalamide functionalities have been shown to inhibit factor Xa, a crucial enzyme in the coagulation cascade. This inhibition is vital for the development of anticoagulants that can prevent thromboembolic disorders .
Central Nervous System Effects
Compounds containing piperidine rings are often investigated for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering benefits in treating conditions like anxiety or depression .
Structure-Activity Relationship (SAR)
The structure of this compound suggests multiple points for modification that could enhance its pharmacological profile. The presence of the oxalamide moiety is particularly noteworthy as it can influence solubility and bioavailability, which are critical factors in drug design.
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Enhances binding affinity to targets |
| Oxalamide Linker | Improves pharmacokinetic properties |
| Tetrahydrothiophene Group | Potentially increases CNS penetration |
Toxicology and Safety Profiles
Understanding the safety profile of this compound is crucial for its development as a drug candidate. Preliminary toxicological assessments indicate that while many piperidine derivatives show low toxicity, comprehensive studies are necessary to ensure safety for human use .
Development of Anticoagulants
A notable case study involves the optimization of similar compounds leading to the development of apixaban, a well-known anticoagulant. The modifications made during its development process highlight the importance of structural elements such as the oxopiperidine and piperidine rings in achieving desired pharmacological effects .
Neuropharmacological Investigations
Another study focused on the neuropharmacological properties of piperidine derivatives, revealing that modifications at the 4-position of piperidine can significantly alter activity against various neurotransmitter receptors, suggesting potential applications for treating mood disorders .
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high purity and yield?
Answer: Synthesis involves multi-step routes, including:
- Piperidine intermediate preparation : Reacting substituted amines (e.g., tetrahydrothiophen-3-yl piperidine) under basic conditions to form the piperidine core .
- Oxalamide linkage : Coupling intermediates with oxalyl chloride or activated oxalic acid derivatives. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Use HPLC or column chromatography to isolate the final compound, with NMR and mass spectrometry for structural validation .
Q. Q2. How can researchers validate the structural integrity of this compound?
Answer:
- Spectroscopic techniques : NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving 3D conformation, especially for piperidine and tetrahydrothiophene rings .
Advanced Research: Reaction Mechanisms and Optimization
Q. Q3. What reaction conditions are optimal for modifying the oxalamide core to enhance bioactivity?
Answer:
- Oxidation/Reduction : Use hydrogen peroxide (oxidation) or sodium borohydride (reduction) to modify the 2-oxopiperidin-1-yl group, monitored by TLC .
- Cross-coupling : Palladium-catalyzed Suzuki reactions to introduce aryl/heteroaryl groups on the phenyl ring. Optimize ligand (e.g., Pd(PPh)) and solvent (DMF/toluene) for regioselectivity .
Q. Q4. How should researchers address contradictory data in kinetic studies of this compound’s reactivity?
Answer:
- Control experiments : Repeat reactions under inert atmospheres (N/Ar) to rule out oxygen/moisture interference.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and reconcile experimental vs. theoretical reaction rates .
Basic Research: Biological Evaluation
Q. Q5. What assays are suitable for preliminary screening of this compound’s kinase inhibition potential?
Answer:
- In vitro kinase assays : Use ADP-Glo™ or fluorescence polarization to measure ATP-binding site inhibition.
- Cell-based assays : Proliferation assays (e.g., MTT) in cancer lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research: Target Identification and Binding Studies
Q. Q6. How can researchers resolve discrepancies in binding affinity data across different assay platforms?
Answer:
- Orthogonal methods : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) to account for artifacts (e.g., aggregation or solvent effects) .
- Mutagenesis studies : Modify key residues in the kinase ATP-binding pocket (e.g., hinge region) to validate binding specificity .
Computational and Mechanistic Studies
Q. Q7. What computational strategies predict this compound’s pharmacokinetic properties?
Answer:
- ADMET modeling : Use SwissADME or ADMETLab 2.0 to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability.
- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .
Contradiction Analysis in Biological Data
Q. Q8. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?
Answer:
- Hypothesis testing : Evaluate if the compound’s penetration into 3D spheroids is limited by molecular weight/logP.
- Microenvironment analysis : Measure hypoxia and nutrient gradients in 3D models using fluorescent probes (e.g., pimonidazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
